molecular formula C16H20N2O3S B394256 2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394256
M. Wt: 320.4g/mol
InChI Key: NCKJPDLWDVILNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

    Biginelli Reaction: The key step involves the condensation of an aldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid. This reaction forms the dihydropyrimidinone core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it may act as an inhibitor of enzymes involved in cell division, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature can influence its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4g/mol

IUPAC Name

2-methylsulfanylethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O3S/c1-10-4-6-12(7-5-10)14-13(11(2)17-16(20)18-14)15(19)21-8-9-22-3/h4-7,14H,8-9H2,1-3H3,(H2,17,18,20)

InChI Key

NCKJPDLWDVILNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCSC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.